molecular formula C12H24O2S B1664557 2-Mercaptoethyl decanoate CAS No. 68928-33-6

2-Mercaptoethyl decanoate

Cat. No. B1664557
CAS RN: 68928-33-6
M. Wt: 232.38 g/mol
InChI Key: ZXNNPJMEFLZCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptoethyl decanoate is a biochemical.

Scientific Research Applications

DNA Extraction Interference

2-Mercaptoethanol, a component related to 2-Mercaptoethyl decanoate, can interfere with the DNA extraction process. In a study, it was found that its presence in lysis buffer hindered DNA extraction from freshwater microalgae, resulting in poor DNA integrity. This suggests that using 2-Mercaptoethyl decanoate in DNA extraction protocols could be detrimental for isolating high-quality DNA from certain organisms (Yee et al., 2018).

Synthesis and Polymerization Applications

2-Mercaptoethyl methacrylate, synthesized from 2-Mercaptoethanol, has been explored for its potential as a chain transfer agent in radical polymerizations. The product's purity and identity were confirmed through various spectroscopic methods, indicating its applicability in polymer science (Knežević et al., 2005).

Microencapsulation for Thermal Energy Storage

In the field of energy, 2-Mercaptoethyl decanoate-related compounds like decanoic acid have been used in microencapsulation for thermal energy storage applications. This process aims to create leakage-free, thermally stable microcapsules for efficient energy storage (Konuklu et al., 2014).

Biobased Polyol Synthesis

The radical addition of 2-mercaptoethanol to oleic acid, a process related to 2-Mercaptoethyl decanoate, has been studied for synthesizing biobased polyols. This research has implications in the development of sustainable materials from vegetable oils (Desroches et al., 2011).

Mercury Species Extraction in Biological Samples

2-Mercaptoethanol has been used in a mild extraction method for determining mercury species in biological samples. This indicates the potential of related compounds like 2-Mercaptoethyl decanoate in similar extraction and analytical processes (Wang et al., 2007).

properties

CAS RN

68928-33-6

Product Name

2-Mercaptoethyl decanoate

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

2-sulfanylethyl decanoate

InChI

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3

InChI Key

ZXNNPJMEFLZCMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCS

Canonical SMILES

CCCCCCCCCC(=O)OCCS

Appearance

Solid powder

Other CAS RN

68928-33-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Mercaptoethyl decanoate;  2-sulfanylethyl decanoate;  Decanoic acid, 2-mercaptoethyl ester.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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